molecular formula C35H34BrNO B13736302 N-(9-Anthracenemethyl)cinchonidinium bromide

N-(9-Anthracenemethyl)cinchonidinium bromide

Cat. No.: B13736302
M. Wt: 564.6 g/mol
InChI Key: BLMQFCWNKLRNTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Anthracenemethyl)cinchonidinium bromide, also known as O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (CAS: 200132-54-3), is a cinchona alkaloid-derived chiral quaternary ammonium salt. It is widely recognized as the Corey-Lygo catalyst, a third-generation phase-transfer catalyst (PTC) .

Properties

Molecular Formula

C35H34BrNO

Molecular Weight

564.6 g/mol

IUPAC Name

[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-naphthalen-1-ylmethanol;bromide

InChI

InChI=1S/C35H34NO.BrH/c1-2-24-22-36(23-33-30-15-7-4-11-27(30)20-28-12-5-8-16-31(28)33)19-18-26(24)21-34(36)35(37)32-17-9-13-25-10-3-6-14-29(25)32;/h2-17,20,24,26,34-35,37H,1,18-19,21-23H2;1H/q+1;/p-1

InChI Key

BLMQFCWNKLRNTI-UHFFFAOYSA-M

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=CC4=CC=CC=C43)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide typically involves the reaction of cinchonidine with 9-chloromethylanthracene. The process begins by dissolving cinchonidine and 9-chloromethylanthracene in toluene and heating the mixture to reflux. The product, N-(9-Anthracenemethyl)cinchonidinium chloride, is then isolated and purified. This intermediate is further reacted with allyl bromide in the presence of methylene chloride and aqueous potassium hydroxide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Asymmetric Alkylation of Glycine Schiff Bases

The compound catalyzes the enantioselective alkylation of tert-butyl glycinate-benzophenone Schiff base (6 ) with various benzyl bromides (7a–g ) under phase-transfer conditions. Key findings include:

Substrate (Benzyl Bromide)Product Yield (%)Enantiomeric Excess (ee, %)Configuration
3,5-Dichlorobenzyl bromide9897S
3,5-Difluorobenzyl bromide9894S
3,5-Dibromobenzyl bromide9593S
3-Chloro-5-fluorobenzyl bromide9397S

Conditions : Toluene/CHCl₃ (7:3), 50% aqueous KOH, 0°C, 18–20 hours .

  • The S-configuration is consistently obtained due to the cinchonidine-derived catalyst’s stereochemical control .

  • Polar protic solvents and low temperatures favor tighter ion-pair interactions between the catalyst and enolate intermediate .

Substrate Scope and Electronic Effects

The catalyst accommodates diverse electrophiles, including allyl and propargyl bromides:

ElectrophileProduct Yield (%)ee (%)
Allyl bromide9098
Propargyl bromide95>99
4-Methylbenzyl bromide8892
  • Electron-withdrawing groups (e.g., –CF₃) on benzyl bromides improve reaction rates and selectivity due to enhanced electrophilicity .

  • Sterically hindered substrates (e.g., 2,6-disubstituted benzyl bromides) show reduced yields but maintain high ee values (>90%) .

Mechanistic Insights

The reaction proceeds via a dynamic kinetic resolution mechanism:

  • Ion-Pair Formation : The quaternary ammonium cation of the catalyst binds the glycine enolate, forming a chiral ion pair .

  • Steric Shielding : The anthracenylmethyl group blocks three faces of the enolate, allowing nucleophilic attack only at the exposed face (Figure 1) .

  • Transition State Stabilization : π-Stacking between the anthracene moiety and benzophenone group aligns the electrophile for stereoselective alkylation .

Figure 1 : Proposed transition state showing face-selective enolate alkylation .

Comparative Performance with Related Catalysts

Catalystee (%)Key Advantage
N-Benzylcinchonidinium chloride74Lower cost
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide97Enhanced steric hindrance
Polymeric N-(9-anthracenemethyl)cinchonidinium salt95Recyclability
  • The anthracenylmethyl substituent increases ee by 15–20% compared to N-benzyl analogs .

  • Immobilized polymeric variants retain >90% activity after five cycles .

Scientific Research Applications

Chiral Phase-Transfer Catalysis

Overview of Phase-Transfer Catalysis
Phase-transfer catalysis involves the transfer of reactants between different phases (e.g., organic and aqueous) to facilitate chemical reactions. Chiral phase-transfer catalysts (PTCs) like N-(9-Anthracenemethyl)cinchonidinium bromide enhance the enantioselectivity of reactions, making them crucial in the synthesis of pharmaceuticals and fine chemicals.

Key Reactions

  • Alkylation and Michael Addition : The compound has been utilized in highly enantioselective alkylation reactions. For instance, it has shown effectiveness in the alkylative dearomatization-annulation process, yielding products with moderate enantiomeric excess (ee) .
  • Dimeric Catalysts : Dimeric forms of cinchona alkaloids, including derivatives like this compound, have been explored for their catalytic properties in asymmetric synthesis . These compounds have demonstrated significant activity in various catalytic cycles, including those that require high selectivity.

Enantioselective Transport Mechanisms

Bulk Liquid Membrane Systems
this compound has been investigated as a chiral mobile carrier in bulk liquid membrane (BLM) systems for the enantioselective transport of amino acids such as D,L-phenylalanine and D,L-phenylglycine. The compound exhibited high selectivity during the initial stages of transport, indicating its potential for applications in separation technologies .

Mechanism Insights
The mechanism of transport relies on the formation of complexes at the interface between the source phase and the membrane organic phase. The release rates of amino acids are influenced by thermodynamic factors rather than kinetic ones, highlighting the importance of complex stability during transport .

Case Studies and Research Findings

Study Application Findings
O’Donnell et al. (2010)Alkylative DearomatizationUtilized this compound for enantioselective synthesis, achieving moderate yields and ee .
Maruoka et al. (2017)Asymmetric Phase-Transfer CatalysisDemonstrated high enantioselectivities in Michael additions using this compound as a catalyst .
SciELO Study (2009)Enantioselective TransportAchieved maximum enantioselectivity using this compound for amino acid transport through BLMs .

Mechanism of Action

N-(9-Anthracenemethyl)cinchonidinium bromide exerts its effects through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. The anthracene moiety enhances the compound’s ability to stabilize transition states, thereby increasing the reaction rate and enantioselectivity .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₇H₃₇BrN₂O
  • Molecular Weight : 605.61 g/mol
  • Melting Point : 170°C (decomposition)
  • Specific Rotation : [α] = -340° (c = 0.45 in chloroform) .

Cinchona-Based Phase-Transfer Catalysts (PTCs)

Table 1: Catalytic Performance in Asymmetric Alkylation
Compound Reaction Conditions Yield (%) Enantioselectivity (%ee) Reference
N-(9-Anthracenemethyl)cinchonidinium bromide -40°C, ether, 50% aq. KOH, 12 h 98 91
(8S,9S)-9-Amino-cinchonidine-derived b2 -40°C, ether, 50% aq. KOH, 12 h 98 91
Maruoka Catalyst (Dihydrodinaphthazepinium bromide) Standard PTC conditions 90–95 85–90
L-Pro-derived quinuclidinium bromide Room temperature, micellar conditions 71–99 93–99

Key Findings :

  • The Corey-Lygo catalyst achieves 91% ee in glycine alkylation, comparable to the Maruoka catalyst but requires lower temperatures (-40°C vs. ambient) .
  • The L-Pro-derived catalyst exhibits superior enantioselectivity (up to 99% ee ) under micellar conditions, highlighting the role of hydrogen bonding in stereocontrol .

Structural Analogs with Modified Substituents

Key Findings :

  • CD-(mBr) and N-para-bromobenzyl derivatives exhibit nanomolar inhibition of butyrylcholinesterase (BuChE), making them leads for neurodegenerative disease therapeutics .
  • The anthracenemethyl group in the Corey-Lygo catalyst enhances steric bulk, favoring enantioselective alkylation over biological activity .

Drawbacks and Limitations

  • High Catalyst Loading : The Corey-Lygo catalyst requires >20 mol% for stereoselective aladan synthesis, increasing costs .
  • Sensitivity to Conditions : Reactions often demand ultra-low temperatures (-78°C) and light exclusion, complicating scale-up .
  • Environmental Impact: Use of 1,2-dithioethanol in deprotection steps raises sustainability concerns .

Biological Activity

N-(9-Anthracenemethyl)cinchonidinium bromide is a synthetic compound derived from cinchonidine, featuring a unique anthracene moiety. This compound has garnered attention due to its significant biological activity, particularly its potential antimalarial effects and applications in organic synthesis as a phase-transfer catalyst.

Chemical Structure and Properties

  • Molecular Formula : C${20}$H${22}$BrN
  • Molecular Weight : Approximately 548.56 g/mol
  • Structure : The compound consists of a cinchonium group linked to a 9-anthracenemethyl group, which contributes to its distinctive chemical and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily attributed to its cinchona alkaloid structure. Key findings include:

  • Antimalarial Effects : The compound shows potential as an antimalarial agent, likely through mechanisms similar to other cinchona derivatives, such as enzyme inhibition and interference with cellular processes .
  • Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes, which provides insights into its mechanism of action as an antimalarial agent .
  • Photodynamic Properties : The anthracene component may enhance the compound's photodynamic properties, making it suitable for applications in phototherapy or as a fluorescent probe in biological studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, enhancing its efficacy.
  • Chelating Properties : The anthracene group facilitates interactions with metal ions, potentially enhancing the compound's biological efficacy .
  • Phase-Transfer Catalysis : As a chiral phase-transfer catalyst, it promotes enantioselective reactions in organic chemistry, which can indirectly influence biological systems .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure TypeUnique Features
N-(9-Anthracenylmethyl)cinchonidinium chlorideQuaternary AmmoniumChloride salt form; less studied biologically
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideQuaternary AmmoniumContains an allyl group; different reactivity patterns
CinchonidineAlkaloidParent compound; lacks the anthracene moiety
9-ChloromethylanthraceneAnthracene DerivativeActs primarily as a synthetic intermediate

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis and Enantioselectivity : A study demonstrated the preparation of both enantiomers of chiral phenylalanine derivatives using this compound as a phase-transfer catalyst. The results showed excellent yields and enantioselectivity, highlighting its effectiveness in asymmetric synthesis .
  • Photodynamic Applications : Research has explored the use of the anthracene moiety for photodynamic therapy applications, indicating potential for therapeutic uses in targeting specific cells or pathogens through light activation .
  • Stability and Reactivity Studies : Investigations into the stability and reactivity of this compound under various conditions have provided insights into its practical applications in catalysis and drug development .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-(9-Anthracenethyl)cinchonidinium bromide, and what critical parameters govern its yield and purity?

  • Methodology : The compound is synthesized via a Menshutkin reaction between cinchonidine and 9-bromoanthracene derivatives. Key steps include:

  • Alkylation : Reacting cinchonidine with 9-bromoanthracene in a polar aprotic solvent (e.g., dichloromethane) under reflux.
  • Phase-transfer conditions : Use of aqueous KOH (50% w/w) to deprotonate the tertiary amine and facilitate quaternary salt formation .
  • Purification : Recrystallization from methanol/diethyl ether or ethanol/diethyl ether to achieve >99% purity.
    • Critical Parameters :
  • Excess allyl bromide (99%) to compete with hydrolysis .
  • Strict temperature control during KOH dissolution to manage exothermicity .

Q. Which analytical techniques are essential for confirming the structure and purity of N-(9-Anthracenemethyl)cinchonidinium bromide?

  • Structural Confirmation :

  • HRMS : Expected [M⁺] at m/z 485.2593 (calc.) vs. 485.2575 (obs.) .
  • NMR : Distinct signals for the anthracene protons (δ 8.60 ppm, 4H) and cinchonidine backbone (e.g., C=N⁺ at δ 164.5 ppm in 13C^{13}\text{C} NMR) .
    • Purity Assessment :
  • Melting point: 194–197°C (sharp range indicates high purity) .
  • Elemental analysis: C, H, N, and Br content within 0.3% of theoretical values .

Q. How does this compound function as a chiral phase-transfer catalyst (cPTC) in asymmetric synthesis?

  • Mechanistic Role :

  • Forms ion pairs with enolates (e.g., from N-(diphenylmethylene)glycine tert-butyl ester), shielding one face and directing alkylation to achieve enantioselectivity .
  • The anthracene moiety enhances π-π interactions with aromatic substrates, stabilizing transition states .
    • Typical Reaction Setup :
  • Substrate: Schiff base derivatives (e.g., N-(diphenylmethylene)glycine esters).
  • Alkylating agent: Allyl or benzyl halides.
  • Solvent: Toluene/water biphasic system with 0.5–1 mol% catalyst loading .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be maximized in alkylation reactions catalyzed by this compound?

  • Optimization Strategies :

  • Solvent polarity : Lower-polarity solvents (e.g., toluene) enhance ion-pair stability, improving ee (up to 95% reported) .
  • Temperature : Reactions at –20°C reduce racemization .
  • Additives : Crown ethers (e.g., 18-crown-6) improve anion activation, accelerating alkylation .
    • Analysis : Chiral HPLC (e.g., Chiralpak® AD-H column) to quantify ee .

Q. What mechanistic insights explain the stereochemical outcomes of reactions mediated by this catalyst?

  • Transition-State Model :

  • The catalyst’s rigid cinchona backbone enforces a Re-face attack on the enolate, favoring (S)-configured products .
  • Anthracene’s planar structure aligns with aromatic substrates via van der Waals interactions, reducing rotational freedom .
    • Kinetic Studies :
  • Rate-determining step is the interfacial transfer of the enolate-catalyst complex into the organic phase .

Q. What are recent applications of this compound in multi-step syntheses of bioactive molecules?

  • Case Studies :

  • Theonellamide Synthesis : Asymmetric alkylation of a silyl-protected benzyl bromide to install a quaternary stereocenter (87% yield, 91% ee) .
  • α-Amino Acids : Preparation of Nα-Boc-(S)-p-bromophenylalanine, a precursor for peptidomimetics .
    • Scale-Up Challenges :
  • Catalyst recovery via liquid-liquid extraction (e.g., using chloroform) for reuse in flow systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.